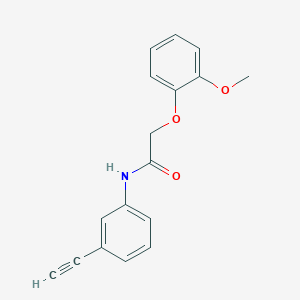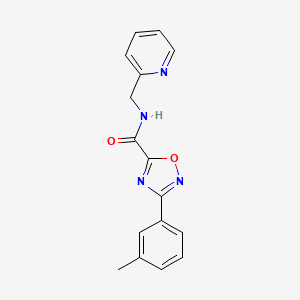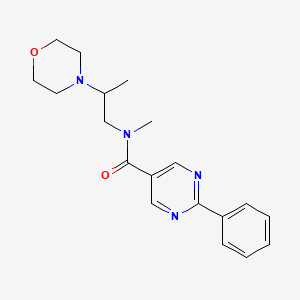
(2-methylbenzyl)(3-pyridinylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methylbenzyl)(3-pyridinylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPBA and is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B).
Wirkmechanismus
The mechanism of action of MPBA involves its inhibition of the enzyme MAO-B. MAO-B is responsible for the breakdown of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system. By inhibiting MAO-B, MPBA increases the levels of dopamine in the brain, leading to its neuroprotective and anti-addictive effects.
Biochemical and Physiological Effects:
MPBA has been shown to have several biochemical and physiological effects such as increasing the levels of dopamine, reducing oxidative stress, and inhibiting the growth of cancer cells. These effects are mediated through its inhibition of MAO-B and its interactions with other cellular pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPBA in lab experiments include its high potency and specificity for MAO-B inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations include its limited solubility in aqueous solutions and its potential interactions with other cellular pathways.
Zukünftige Richtungen
There are several future directions for the research on MPBA. One direction is to investigate its potential applications in the treatment of other neurodegenerative diseases such as Huntington's and multiple sclerosis. Another direction is to explore its interactions with other cellular pathways and identify potential drug targets for combination therapy. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can further enhance its therapeutic potential.
Conclusion:
In conclusion, (2-methylbenzyl)(3-pyridinylmethyl)amine hydrochloride or MPBA is a chemical compound that has shown significant potential in scientific research for its neuroprotective, anti-cancer, and anti-addictive effects. Its mechanism of action involves the inhibition of MAO-B, leading to increased dopamine levels in the brain. While there are limitations to its use in lab experiments, the future directions for research on MPBA are promising and can lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of MPBA involves the reaction of 2-methylbenzylamine with 3-pyridinemethanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This synthesis method has been reported in the literature and has been used by several researchers to obtain MPBA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
MPBA has been extensively studied for its potential applications in various fields such as neuroprotection, cancer therapy, and drug addiction treatment. In neuroprotection, MPBA has been shown to protect neurons from oxidative stress and prevent neurodegenerative diseases such as Parkinson's and Alzheimer's. In cancer therapy, MPBA has been found to inhibit the growth of cancer cells and induce apoptosis. In drug addiction treatment, MPBA has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-9,16H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZULQVDBFMIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5335603.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5335610.png)


![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5335642.png)


![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)
![2-[(6-methyl-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5335661.png)
![N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5335669.png)

![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)

